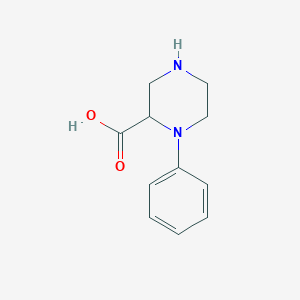

![molecular formula C10H11ClN2O3 B1453565 2-Chloro-5-[(dimethylcarbamoyl)amino]benzoic acid CAS No. 1250075-49-0](/img/structure/B1453565.png)

2-Chloro-5-[(dimethylcarbamoyl)amino]benzoic acid

Vue d'ensemble

Description

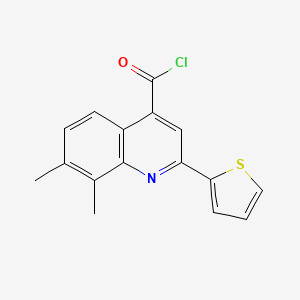

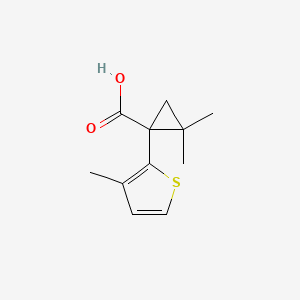

“2-Chloro-5-[(dimethylcarbamoyl)amino]benzoic acid” is a chemical compound with the CAS Number: 1250075-49-0 . It has a molecular weight of 242.66 . The compound is in powder form and is stored at room temperature .

Molecular Structure Analysis

The IUPAC name of the compound is “2-chloro-5-{[(dimethylamino)carbonyl]amino}benzoic acid” and its InChI Code is "1S/C10H11ClN2O3/c1-13(2)10(16)12-6-3-4-8(11)7(5-6)9(14)15/h3-5H,1-2H3,(H,12,16)(H,14,15)" . This indicates the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound is a powder and is stored at room temperature . It has a molecular weight of 242.66 .Applications De Recherche Scientifique

Antituberculosis Activity of Organotin Complexes

Research on organotin complexes, which include structures similar to 2-Chloro-5-[(dimethylcarbamoyl)amino]benzoic acid, has shown significant antituberculosis activity. These complexes have been scrutinized for their ability to combat Mycobacterium tuberculosis H37Rv, indicating a potential application in developing antituberculosis agents. The antituberculosis activity is influenced by the ligand environment and the structure of the compound, with triorganotin(IV) complexes displaying superior activity (Iqbal, Ali, & Shahzadi, 2015).

Analgesic and Anti-Inflammatory Potential

A novel salicylic acid derivative, showcasing the importance of benzoyloxy benzoic acid structures, demonstrates potential as an alternative to conventional analgesic and anti-inflammatory drugs. This derivative has been evaluated for COX-2 specificity, toxicity profile, and its antiplatelet activity, suggesting that similar compounds could be developed for new drug applications (Tjahjono et al., 2022).

Degradation and Stability Studies

The degradation processes of nitisinone, a compound structurally related to the topic of interest, have been explored using LC-MS/MS. This research sheds light on the stability of such compounds in various conditions, including pH, temperature, and exposure to UV radiation. The study identified major degradation products and contributed to a better understanding of the compound's properties (Barchańska et al., 2019).

Pharmacological and Nutraceutical Properties

Chlorogenic acid, another related compound, has been extensively reviewed for its dual role as a food additive and a nutraceutical. This research highlights the compound's antioxidative, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities. The findings suggest that the investigation of similar compounds could yield beneficial applications in treating metabolic syndrome and other related disorders (Santana-Gálvez, Cisneros-Zevallos, & Jacobo-Velázquez, 2017).

Regulatory Functions in Gut Health

Benzoic acid, a compound with structural similarities, has been found to regulate gut functions, including digestion, absorption, and barrier properties. This research provides insights into how benzoic acid and its derivatives can affect gut health by influencing enzyme activity, redox status, and microbiota. Such studies indicate the potential for related compounds to improve gut health and function (Mao et al., 2019).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has the signal word “Warning” and hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

2-chloro-5-(dimethylcarbamoylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O3/c1-13(2)10(16)12-6-3-4-8(11)7(5-6)9(14)15/h3-5H,1-2H3,(H,12,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSIRVBZUTZORMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)NC1=CC(=C(C=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloro-2-[(3,4-dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1453490.png)

![(1S,2S)-2-((4S)-3H-Dinaphtho[2,1-c:1',2'-e]phosphepin-4(5H)-yl)-1,2-diphenylethanamine](/img/structure/B1453499.png)

![{3-[1-(Dimethylamino)ethyl]phenyl}boronic acid](/img/structure/B1453502.png)